cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
Overview
Description
2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene: is a heterocyclic compound with the molecular formula C10H18N4 and a molecular weight of 194.28 g/mol . This compound is characterized by its unique structure, which includes a tetraazacyclopentane ring fused with an acenaphthylene moiety. It is a solid at room temperature, with a melting point of 90-94°C and a boiling point of 333.0±10.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with glyoxal in the presence of a suitable catalyst . The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at a temperature range of 0-25°C .
Industrial Production Methods: On an industrial scale, the production of 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of N-alkylated or N-acylated derivatives .
Scientific Research Applications
2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene has a wide range of applications in scientific research:
Biology: Investigated for its potential as a in biological systems.
Medicine: Explored for its use in the development of MRI contrast agents and drug delivery systems .
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple nitrogen atoms in its structure, which can coordinate with metal ions, forming stable chelates. These chelates can interact with various molecular targets and pathways, making the compound useful in applications such as MRI contrast agents and catalysis .
Comparison with Similar Compounds
- Cyclen (1,4,7,10-tetraazacyclododecane)
- Cyclam (1,4,8,11-tetraazacyclotetradecane)
- Cyclen-glyoxal derivative
Comparison: 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene is unique due to its fused acenaphthylene moiety, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, while cyclen and cyclam are well-known chelating agents, the presence of the acenaphthylene ring in 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene enhances its stability and specificity in forming metal complexes .
Properties
IUPAC Name |
1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZOYMEWUTYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN3CCN4C3C2N1CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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